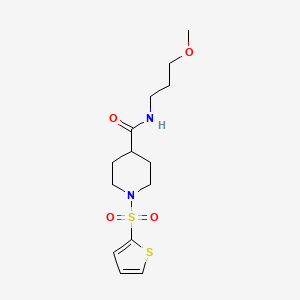![molecular formula C15H24ClNO2 B4958921 2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine, commonly known as clophedianol, is a synthetic compound that belongs to the class of ethanolamine derivatives. It has been widely used in scientific research as a tool to investigate the mechanisms of action of various drugs and to explore the biochemical and physiological effects of different compounds.
Mechanism of Action
Clophedianol acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It also has some affinity for opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Clophedianol has been shown to have analgesic, sedative, and antitussive effects. It has also been shown to reduce anxiety and induce sleep. In addition, it has been shown to have some anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
Clophedianol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has well-characterized pharmacological properties and has been extensively studied in animal models. However, it also has some limitations. It has a narrow therapeutic index, meaning that the difference between the effective dose and toxic dose is small. It can also cause respiratory depression and other side effects, which can be problematic in some experimental settings.
Future Directions
There are several future directions for research on clophedianol. One area of interest is the development of more selective and potent analogs that can be used to study specific aspects of GABAergic neurotransmission. Another area of interest is the investigation of the immunomodulatory effects of clophedianol and its potential use in the treatment of autoimmune diseases. Finally, the potential use of clophedianol in the treatment of drug addiction and withdrawal warrants further investigation.
Synthesis Methods
Clophedianol can be synthesized by reacting 2-chloro-4-methylphenol with ethylene oxide in the presence of potassium hydroxide to obtain 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate product is then reacted with diethylamine in the presence of hydrochloric acid to obtain clophedianol.
Scientific Research Applications
Clophedianol has been widely used in scientific research as a tool to investigate the mechanisms of action of various drugs and to explore the biochemical and physiological effects of different compounds. It has been used to study the effects of drugs on the central nervous system, cardiovascular system, and respiratory system. It has also been used to investigate the effects of different compounds on the immune system and to explore the mechanisms of drug addiction and withdrawal.
properties
IUPAC Name |
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-4-17(5-2)8-9-18-10-11-19-15-7-6-13(3)12-14(15)16/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFFYMZHBXNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)



![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)

![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)